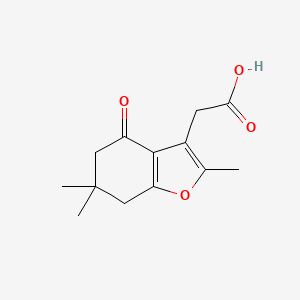

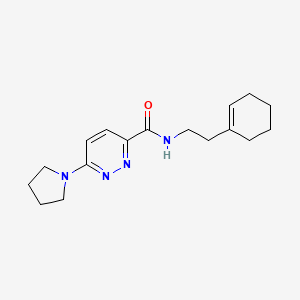

![molecular formula C14H9F3O2 B2633016 (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one CAS No. 478246-20-7](/img/structure/B2633016.png)

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one (also known as 3-Furyl-3-trifluoromethylacrylonitrile, or 3-Furyl-TFMA) is a synthetic organic compound used in a variety of scientific research applications. It is a highly reactive compound, and has been studied for its potential uses in drug synthesis, polymerization, and organic synthesis. It has been used in the synthesis of various pharmaceutically active compounds, as well as in the synthesis of polymers. In addition, it has been used in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Conformational Studies and Molecular Interactions

- The conformations of related compounds, such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, have been investigated through NMR spectroscopy in different solvents (methanol, chloroform, dimethyl sulfoxide) to understand their possible conformers in solutions. No conformational preferences could be identified experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).

Photochemical and Photophysical Properties

- A study on the influence of pressure on molecular packing and photochemical properties of three chalcone analogs, including 1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, showed that high pressure hardly changed the mutual orientation of adjacent molecules, affecting their potential for [2+2] photodimerization (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Structural Formation and Stability

- Investigations into the structure-forming properties of 3-furylpropenoic acid derivatives in solution and the solid state have revealed that the major force behind structure formation between stereoisomers is the intermolecular hydrogen bonding between carboxylic groups. For the E isomer, no other secondary intermolecular interaction could be measured or calculated (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).

Optical and Nonlinear Optical Properties

- The synthesis and luminescence properties of rare earth complexes with β-diketone and 1,10-phenanthroline, including derivatives of the target compound, were explored, highlighting their potential in materials science and optoelectronics (Suo Quan-ling, 2009).

Solvent Effects on Molecular Interactions

- The synthesis, solvatochromism, and photophysical properties of polymer-tetherable compounds related to the target molecule have been studied, focusing on their interactions in various solvent environments and their implications for material science (El-Sayed, Blaudeck, Cichos, & Spange, 2007).

Propiedades

IUPAC Name |

(E)-1-(furan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-10(8-12)4-5-13(18)11-6-7-19-9-11/h1-9H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRODEMINSZQLO-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2632935.png)

![N-butyl-3-(2-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2632947.png)

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B2632954.png)

![4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2632956.png)